molecular formula C11H18N2O2 B8599008 tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate

tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate

Cat. No.: B8599008
M. Wt: 210.27 g/mol
InChI Key: FHEUSLDCXWJCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyano and ester functional groups. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with ethyl cyanoacetate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the azetidine ring.

    Reduction: Amino derivatives of the azetidine ring.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ester functional groups can participate in various biochemical pathways, leading to the modulation of biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-Cyanoazetidine: A similar compound with a tert-butoxycarbonyl (Boc) protecting group.

    tert-Butyl 3-oxoazetidine-1-carboxylate: A precursor used in the synthesis of tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate.

    tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: Another azetidine derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of cyano and ester functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5,7-8H2,1-4H3

InChI Key

FHEUSLDCXWJCHO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL 2-neck round-bottomed flask, tert-butyl 3-cyanoazetidine-1-carboxylate (0.80 g, 4.4 mmol) was dissolved in THF (16 mL). The colorless solution was cooled to −76° C. and lithium bis(trimethylsilyl)amide (1.0M solution in THF, 4.8 mL, 4.8 mmol) was added dropwise over 20 min. The yellow solution was stirred at −76° C. for 30 min then iodoethane (0.50 mL, 6.2 mmol) was slowly added. The reaction mixture was stirred at −76° C. for 30 min and then warmed to room temperature and stirred for 3 h. The reaction mixture was quenched with 10 mL of saturated NH4Cl and diluted with 10 mL of water then extracted with ˜100 ml EtOAc (2×). The combined organic layers were washed with ˜10 mL water and ˜10 mL brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over 40 g silica gel with EtOAc/hexanes, (gradient: 0-20% EtOAc). All fractions containing product were combined and concentrated to afford 0.84 g (91%) of 3-cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester as a light yellow oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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